![molecular formula C13H14ClNO2S B2997156 (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797161-04-6](/img/structure/B2997156.png)
(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Description
The compound “(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a bicyclic compound with a sulfonyl functional group attached to a 2-chlorophenyl group. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The compound contains a bicyclic structure, which likely contributes to its rigidity and could influence its reactivity. The presence of a sulfonyl group could make the compound more polar .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the sulfonyl group or at the double bond in the bicyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bicyclic structure and the sulfonyl group. It’s likely to be relatively stable due to the bicyclic structure .Scientific Research Applications
- The compound serves as a valuable synthetic intermediate in the construction of complex molecules. Researchers have used it as a key building block for the total synthesis of various natural products and pharmaceuticals .
- The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids. Tropane alkaloids exhibit diverse biological activities, making them of interest for drug discovery .
- In a patent disclosure, the compound was highlighted for its use in combination therapy for neurological disorders, particularly epilepsy. The patent suggests combining it with other antiepileptic drugs .
- The compound has been employed in enantioselective synthetic methodologies. Researchers have developed approaches that directly generate the 8-azabicyclo[3.2.1]octane scaffold with stereochemical control .
Synthetic Methodology and Total Synthesis
Tropane Alkaloids
Neurological Disorders
Enantioselective Synthesis
properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c14-12-6-1-2-7-13(12)18(16,17)15-10-4-3-5-11(15)9-8-10/h1-4,6-7,10-11H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWJWHPYVAVELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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